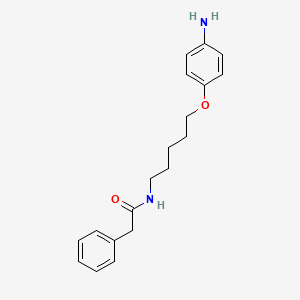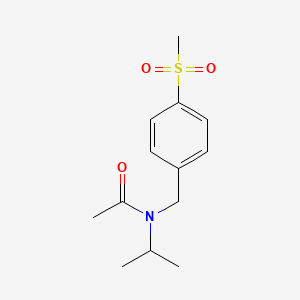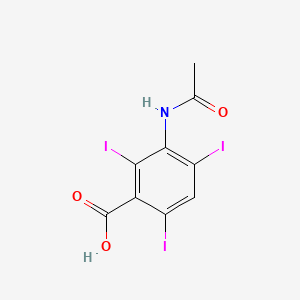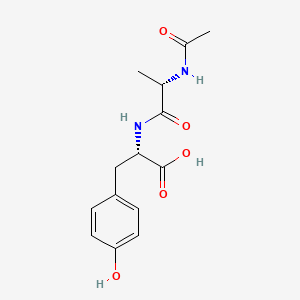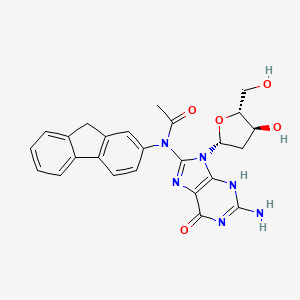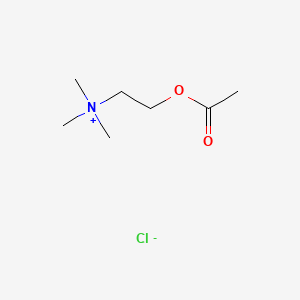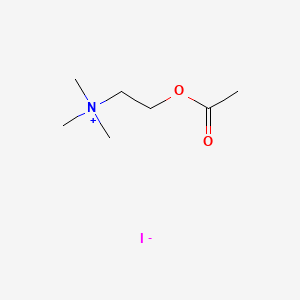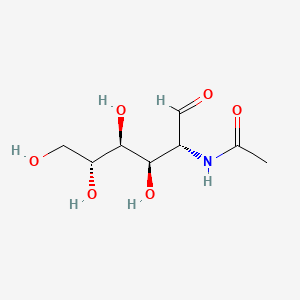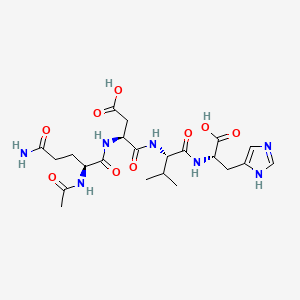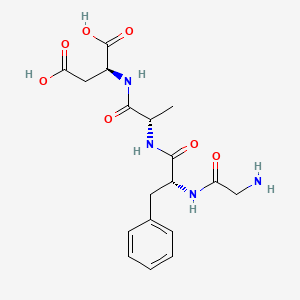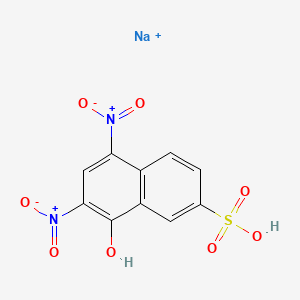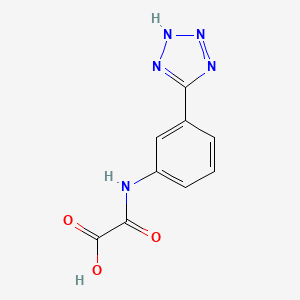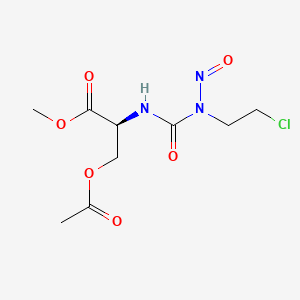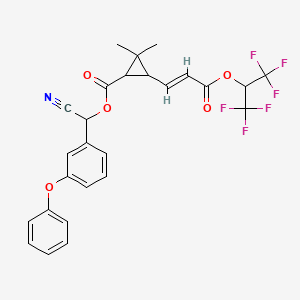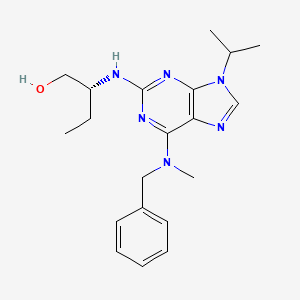
Aftin-4
説明
Aftin-4 is an inducer of amyloid-β (1-42) (Aβ42). It selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM .
Molecular Structure Analysis
The molecular formula of Aftin-4 is C20H28N6O and its molecular weight is 368.5 . The formal name is 2R-[[9-(1-methylethyl)-6-[methyl(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol .Physical And Chemical Properties Analysis
Aftin-4 is a solid substance. It is soluble in DMSO .科学的研究の応用
1. Studying Amyloidogenic Conditions in Neurons
- Summary of Application: Aftin-4 is used in vitro to study the effects of amyloidogenic conditions in neurons. It is used to induce these conditions in a neuron-like cell line, SH-SY5Y .
- Methods of Application: The researchers cultured SH-SY5Y cells in an agarose-laminin scaffold and induced the amyloidogenic condition using Aftin-4 . The effectiveness of RNAs, proteins, and cells isolation from 3D scaffold enables the investigation of the cellular and molecular mechanisms underlying the amyloidogenic cascade in neuronal cells .
- Results: The results showed that SH-SY5Y cultured in agarose-laminin scaffold differentiated to a mature TUJ1-expressing neuron cell on day 7 . The gene expression profile from the Aftin-4-induced amyloidogenic condition revealed the expression of relevant gene-encoding proteins in the amyloidogenic pathway, including APP, BACE1, PS1, and PS2 .
2. Increasing Aβ42 Peptide Production
- Summary of Application: Aftin-4 has been identified as a compound that selectively and potently increases Aβ42 peptide production .
- Methods of Application: The researchers used Aftin-4 to induce an increase in Aβ42 peptide production in N2a cells, primary neurons, and brain lysates .
- Results: The results confirmed that Aftin-4 increases Aβ42 peptide production 7-fold in N2a cells, 4-fold in primary neurons, and 2-fold in brain lysates .
3. Inducing Neuroinflammation and Memory Deficits
- Summary of Application: In vivo, Aftin-4 is used to increase hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also induces spatial working and spatial reference memory deficits in mice .
- Methods of Application: Aftin-4 is administered intracerebroventricularly (i.c.v.) at doses of 3-20 nmol/animal .
- Results: The results showed that Aftin-4 increases hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also induces spatial working and spatial reference memory deficits in mice, effects that are reversed by co-administration of the γ-secretase inhibitor BMS .
4. Inducing Amyloidogenic Conditions in 3D Culture
- Summary of Application: Aftin-4 is used to induce amyloidogenic conditions in a 3D culture of neuron-like cell line, SH-SY5Y . This platform could induce the amyloid-beta 42 secretion and entrap secreted proteins in the scaffold .
- Methods of Application: The researchers cultured SH-SY5Y cells in an agarose-laminin scaffold and induced the amyloidogenic condition using Aftin-4 . The effectiveness of RNAs, proteins, and cells isolation from 3D scaffold enables the investigation of the cellular and molecular mechanisms underlying the amyloidogenic cascade in neuronal cells .
- Results: The results showed that SH-SY5Y cultured in agarose-laminin scaffold differentiated to a mature TUJ1-expressing neuron cell on day 7 . The gene expression profile from the Aftin-4-induced amyloidogenic condition revealed the expression of relevant gene-encoding proteins in the amyloidogenic pathway, including APP, BACE1, PS1, and PS2 .
5. Inducing Mitochondrial Phenotype
- Summary of Application: Aftin-4 has been identified as a compound that induces a reversible mitochondrial phenotype reminiscent of the one observed in Alzheimer’s disease brains .
- Methods of Application: The researchers used Aftin-4 to induce a mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
- Results: The results confirmed that Aftin-4 induces a reversible mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
6. Inducing Decrease of Gene Expressions
- Summary of Application: Aftin-4 has been found to result in the decrease of gene expressions .
- Methods of Application: The researchers used Aftin-4 treatment which resulted in the decrease of gene expressions . Although the expression of enzyme-encoded genes showed no statistical difference (P-value > 0.05), Aftin-4 might exert the production of amyloid-β 42 through its enzymatic activity as described in several previous studies .
- Results: The results showed that 50μM Aftin-4 treatment resulted in the decrease of gene expressions .
7. Inducing Reversible Mitochondrial Phenotype
- Summary of Application: Aftin-4 has been identified as a compound that induces a reversible mitochondrial phenotype reminiscent of the one observed in Alzheimer’s disease brains .
- Methods of Application: The researchers used Aftin-4 to induce a mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
- Results: The results confirmed that Aftin-4 induces a reversible mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
Safety And Hazards
特性
IUPAC Name |
(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aftin-4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



